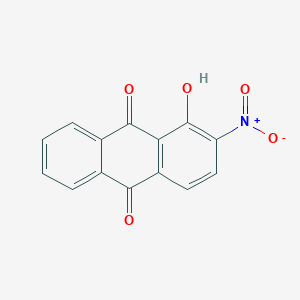
1-Hydroxy-2-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of hydroxyl and nitro groups attached to the anthracene-9,10-dione core. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-nitroanthracene-9,10-dione typically involves the nitration of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product. Industrial production methods may involve large-scale nitration reactors with continuous monitoring of reaction parameters to maintain product quality and yield .
Analyse Des Réactions Chimiques
1-Hydroxy-2-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Applications De Recherche Scientifique
1-Hydroxy-2-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-nitroanthracene-9,10-dione is compared with other similar compounds such as:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
1-Hydroxy-5-nitroanthracene-9,10-dione: Another positional isomer with distinct chemical properties.
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: A methylated derivative with different physical and chemical characteristics.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H7NO5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-hydroxy-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-12-7-3-1-2-4-8(7)13(17)11-9(12)5-6-10(14(11)18)15(19)20/h1-6,18H |
Clé InChI |
FCNULSUHHROFID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
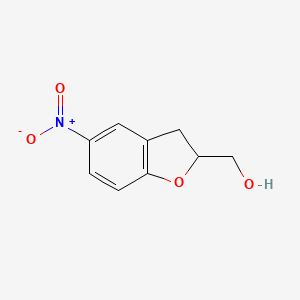
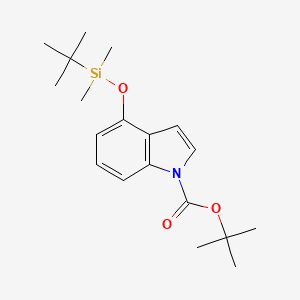

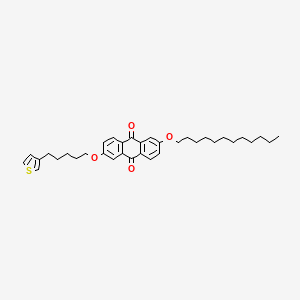
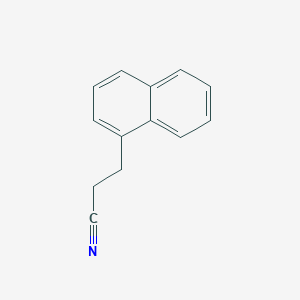
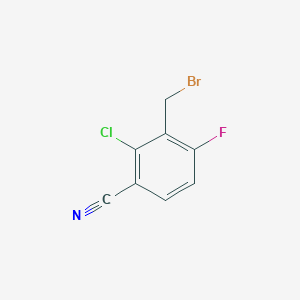

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

